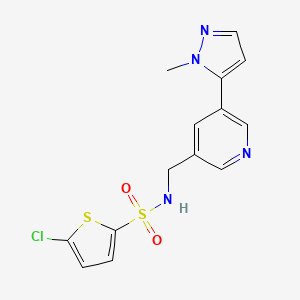

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S2/c1-19-12(4-5-17-19)11-6-10(7-16-9-11)8-18-23(20,21)14-3-2-13(15)22-14/h2-7,9,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBQGPQIIHGYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core This can be achieved through the reaction of thiophene-2-carboxylic acid with sulfonamide under specific conditions

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The chloro group can be reduced to form an amino group.

Substitution: : The pyridinyl and pyrazolyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Amino derivatives.

Substitution: : Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the areas of anti-inflammatory, antiviral, and anticancer treatments.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

- Structural Differences: Core scaffold: Pyrazole vs. thiophene-sulfonamide-pyridine in the target compound. Substituents: 3,4-Dichlorophenyl and cyano groups vs. methylpyrazole-pyridine and chloro-thiophene.

- Synthetic Pathway: Synthesized via reaction of 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride in THF . Contrasts with the target compound’s likely multi-step synthesis involving sulfonamide coupling.

5-Bromo-N-[1-[(3-Chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (827593-21-5)

- Structural Differences :

- Halogen: Bromine at the thiophene 5-position vs. chlorine in the target.

- Linker: Triazole substituted with a 3-chlorophenylmethyl group vs. pyridine-pyrazole.

- The triazole ring offers additional nitrogen atoms for coordination but lacks the aromatic conjugation of pyridine-pyrazole, altering electronic properties .

Key Comparative Data Table

| Property/Compound | Target Compound | 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide | 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide |

|---|---|---|---|

| Core Structure | Thiophene-sulfonamide-pyridine-pyrazole | Pyrazole-acetamide | Thiophene-sulfonamide-triazole |

| Key Substituents | 5-Cl (thiophene), 1-methylpyrazole (pyridine) | 3,4-Dichlorophenyl, cyano | 5-Br (thiophene), 3-chlorophenylmethyl (triazole) |

| Halogen Impact | Chlorine: Moderate electronegativity | Chlorine (dichlorophenyl): High lipophilicity | Bromine: Increased steric bulk |

| Hydrogen-Bond Capacity | High (sulfonamide, pyridine N) | Moderate (amide, cyano) | Moderate (sulfonamide, triazole N) |

| Hypothesized Bioactivity | Enzyme inhibition, antimicrobial | Antimicrobial, agrochemical | Enzyme inhibition, anticancer |

Research Findings and Limitations

- Target Compound: No direct pharmacological data is available in the provided evidence, but structural analogs suggest sulfonamide-based enzyme inhibition as a primary mechanism.

- Comparative Insights :

- Limitations: Lack of experimental data (e.g., IC50, LogP) for the target compound necessitates caution in extrapolating bioactivity.

Biological Activity

5-chloro-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiophene ring, pyrazole, and pyridine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C14H15ClN4O2S

- Molecular Weight : Approximately 332.81 g/mol

- Functional Groups : Chloro group, methyl group, pyrazole, pyridine, and sulfonamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. These interactions may modulate:

- Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Cell Proliferation : It potentially affects pathways related to cancer cell growth and survival.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies on pyrazole derivatives have shown their ability to reduce inflammation in various models. The specific anti-inflammatory effects of this compound are yet to be fully elucidated but may involve inhibition of NF-kB signaling pathways.

Anticancer Potential

The compound's anticancer properties are supported by studies demonstrating the efficacy of pyrazole-containing compounds against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | NCI-H460 | 42.30 |

| 5-chloro-N... | TBD | TBD |

These findings suggest that this compound could potentially inhibit cell proliferation in cancerous cells.

Case Studies

Recent research has highlighted the biological activity of related pyrazole derivatives:

- Study on Pyrazole Derivatives : A study evaluated various pyrazole compounds for their anticancer activity against MCF7 and HepG2 cell lines, showing promising results for some derivatives with IC50 values as low as 7 µM .

- Mechanistic Studies : Another study investigated the inhibition of kinases by pyrazole derivatives, revealing significant interactions with Aurora-A kinase, which is crucial for cell cycle regulation .

Q & A

Q. Methodological Answer :

- NMR :

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : Resolve crystal packing (monoclinic P21/c) and hydrogen-bonding networks .

Advanced: How to resolve contradictions in reported bioactivity data for sulfonamide analogs?

Q. Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines) .

- Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methoxy) with target binding .

- Reproducibility Checks : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization).

Basic: What are common impurities during synthesis, and how are they mitigated?

Q. Methodological Answer :

- Impurity Sources :

- Unreacted sulfonyl chloride (retention factor ~0.7 in ethyl acetate/hexane 3:7).

- N-methylpyrazole regioisomers (distinguish via 2D NMR NOESY).

- Mitigation :

Advanced: Can computational models predict metabolic stability of this compound?

Q. Methodological Answer :

- In Silico Tools :

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor).

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

- Solvent Screening : Test ethanol, acetonitrile, and DCM/hexane mixtures.

- Optimal Conditions : Ethanol/water (7:3 v/v) yields needle-shaped crystals with >99% purity (melting point 215–217°C) .

- Crystallography : Slow evaporation at 4°C enhances crystal quality for X-ray analysis.

Advanced: How does the electronic nature of the pyridine substituent affect sulfonamide acidity?

Q. Methodological Answer :

- Experimental : Measure pKa via potentiometric titration (MeOH/H₂O 1:1).

- Computational : Calculate N-H bond dissociation energy (BDE) using Gaussian09 at M06-2X/def2-TZVP.

- SAR Insight : Electron-withdrawing groups (e.g., Cl) increase acidity, enhancing hydrogen-bond donor capacity .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- Toxicity Screening : Refer to SDS for acute toxicity (LD₅₀ in rats: ~500 mg/kg).

- Handling : Use fume hoods, nitrile gloves, and PPE due to potential sulfonamide sensitization.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

Advanced: How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.